An In-depth Technical Guide to the Chemical Properties of 2',5'-Dimethylacetophenone
An In-depth Technical Guide to the Chemical Properties of 2',5'-Dimethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Dimethylacetophenone, with the CAS Number 2142-73-6, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with an acetyl group and two methyl groups at positions 2 and 5, makes it a versatile building block for the synthesis of more complex molecules, including various derivatives with potential applications in the pharmaceutical and agrochemical industries.[2] This compound is also utilized as a fragrance ingredient in cosmetics and perfumes, prized for its sweet, floral, and fruity aroma.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and insights into its synthetic applications.
Chemical and Physical Properties
2',5'-Dimethylacetophenone is typically a clear, colorless to pale yellow liquid at ambient temperature.[1] It is sparingly soluble in water but readily soluble in common organic solvents such as ethanol (B145695) and ether.[1] The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 2142-73-6[1] |
| Molecular Formula | C₁₀H₁₂O[1] |
| Molecular Weight | 148.20 g/mol [3] |
| Appearance | Clear colorless to yellow liquid[1] |
| Boiling Point | 195 °C (lit.)[3] |
| Density | 0.988 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.529 (lit.)[3] |
| Flash Point | 96 °C (204.8 °F) - closed cup[3] |
| Vapor Pressure | 0.0653 mmHg at 25°C[4] |
| Melting Point | -18.1°C[4] |
| LogP | 2.506[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2',5'-Dimethylacetophenone. Below are the key spectral data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum for 2',5'-Dimethylacetophenone is typically recorded in deuterated chloroform (B151607) (CDCl₃).[4]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.47 | s | Aromatic H (H-6') |
| ~7.15 | d | Aromatic H (H-4') |
| ~7.09 | d | Aromatic H (H-3') |
| ~2.53 | s | Acetyl CH₃ (-COCH₃) |
| ~2.46 | s | Aromatic CH₃ (C-2') |
| ~2.34 | s | Aromatic CH₃ (C-5') |
| (Note: Data is compiled from spectra run at 399.65 MHz in CDCl₃.[2] Exact chemical shifts and coupling constants may vary slightly based on experimental conditions.) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum is also typically run in CDCl₃.[5]
| Chemical Shift (δ) ppm | Assignment |
| ~200 | Carbonyl C (C=O) |
| ~138 | Aromatic C (C-1') |
| ~135 | Aromatic C (C-2') |
| ~134 | Aromatic C (C-5') |
| ~132 | Aromatic C (C-4') |
| ~129 | Aromatic C (C-6') |
| ~126 | Aromatic C (C-3') |
| ~29 | Acetyl CH₃ (-COCH₃) |
| ~21 | Aromatic CH₃ (C-5') |
| ~20 | Aromatic CH₃ (C-2') |
| (Note: Approximate chemical shifts based on typical values for similar structures.) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. For 2',5'-Dimethylacetophenone, which is a liquid, the spectrum can be obtained as a neat liquid film.[5] The most characteristic absorption is the strong carbonyl (C=O) stretch of the ketone.
| Wavenumber (cm⁻¹) | Assignment |
| ~1680 - 1700 | C=O stretch (Aryl ketone) |
| ~2850 - 3000 | C-H stretch (Alkyl) |
| ~3000 - 3100 | C-H stretch (Aromatic) |
| ~1600, ~1450 | C=C stretch (Aromatic ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight.
| m/z Value | Assignment |
| 148 | [M]⁺ (Molecular Ion) |
| 133 | [M - CH₃]⁺ |
| 105 | [M - COCH₃]⁺ |
| (Note: Fragmentation patterns can be complex and are interpreted to confirm the structure.) |
Experimental Protocols
Detailed methodologies for the characterization and use of 2',5'-Dimethylacetophenone are provided below.
Protocol 1: NMR Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.
Methodology:
-
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of 2',5'-Dimethylacetophenone in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel and tune the instrument.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).
Protocol 2: Synthesis of a Chalcone (B49325) Derivative via Claisen-Schmidt Condensation
Objective: To demonstrate the utility of 2',5'-Dimethylacetophenone as a synthetic building block in a Claisen-Schmidt condensation reaction to form a chalcone.[6][7]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',5'-Dimethylacetophenone (1 equivalent) and a selected aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of a base, such as 10% sodium hydroxide (B78521) (NaOH), to the mixture. The base acts as a catalyst to deprotonate the α-carbon of the acetophenone.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically a few hours).[6]
-
Isolation: Once the reaction is complete, pour the mixture into cold water. If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Purification: Wash the collected solid or the organic extract with water to remove the base. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[3]
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods (NMR, IR, MS) as described in Protocol 1.
Visualizations
Experimental Workflow for Chemical Characterization
The following diagram illustrates a standard workflow for the analysis and characterization of a chemical substance like 2',5'-Dimethylacetophenone.
Caption: Workflow for the chemical analysis of 2',5'-Dimethylacetophenone.
Synthetic Application: Claisen-Schmidt Condensation
This diagram illustrates the logical relationship in the Claisen-Schmidt condensation, where 2',5'-Dimethylacetophenone is a key reactant.
Caption: Logical diagram of the Claisen-Schmidt condensation.
Biological Activity and Significance
While 2',5'-Dimethylacetophenone itself is not primarily known for specific biological activities, it serves as a crucial precursor for synthesizing compounds with significant pharmacological potential. The chalcone framework, readily accessible from this starting material, is a well-known pharmacophore present in many biologically active molecules. Derivatives of chalcones have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Therefore, the true value of 2',5'-Dimethylacetophenone in drug development lies in its role as a scaffold for generating diverse libraries of chalcone derivatives for biological screening and lead optimization.
Safety and Handling
2',5'-Dimethylacetophenone is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this chemical.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before use.
References
- 1. rsc.org [rsc.org]
- 2. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR [m.chemicalbook.com]
- 3. jetir.org [jetir.org]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]





